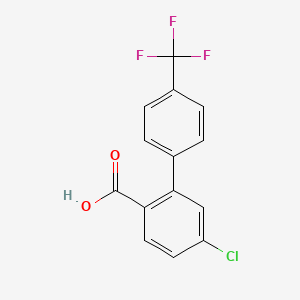

4-Chloro-2-(4-trifluoromethylphenyl)benzoic acid

CAS No.: 273727-25-6

Cat. No.: VC4095498

Molecular Formula: C14H8ClF3O2

Molecular Weight: 300.66 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 273727-25-6 |

|---|---|

| Molecular Formula | C14H8ClF3O2 |

| Molecular Weight | 300.66 g/mol |

| IUPAC Name | 4-chloro-2-[4-(trifluoromethyl)phenyl]benzoic acid |

| Standard InChI | InChI=1S/C14H8ClF3O2/c15-10-5-6-11(13(19)20)12(7-10)8-1-3-9(4-2-8)14(16,17)18/h1-7H,(H,19,20) |

| Standard InChI Key | BNOSVWSVSXMETM-UHFFFAOYSA-N |

| SMILES | C1=CC(=CC=C1C2=C(C=CC(=C2)Cl)C(=O)O)C(F)(F)F |

| Canonical SMILES | C1=CC(=CC=C1C2=C(C=CC(=C2)Cl)C(=O)O)C(F)(F)F |

Introduction

Key Findings

4-Chloro-2-(4-trifluoromethylphenyl)benzoic acid (CAS 273727-25-6) is a halogenated aromatic carboxylic acid characterized by a benzoic acid core substituted with a chlorine atom at the 4-position and a trifluoromethylphenyl group at the 2-position. This compound’s structural uniqueness lies in the electron-withdrawing effects of its substituents, which confer distinct physicochemical and biological properties. While direct pharmacological data on this specific compound remain limited, its structural analogs demonstrate significant antimicrobial, anti-inflammatory, and anticancer activities, positioning it as a promising candidate for further research in medicinal chemistry and industrial applications .

Chemical Identity and Structural Features

Molecular Characterization

The molecular formula of 4-chloro-2-(4-trifluoromethylphenyl)benzoic acid is C₁₄H₈ClF₃O₂, with a molecular weight of 300.66 g/mol . Key structural features include:

-

Benzoic acid backbone: Provides a carboxylic acid functional group (-COOH) capable of hydrogen bonding and salt formation.

-

Chlorine substituent at the 4-position: Enhances electrophilicity and influences electron distribution across the aromatic ring.

-

Trifluoromethylphenyl group at the 2-position: Introduces steric bulk and lipophilicity, improving membrane permeability in biological systems .

Table 1: Key Molecular Descriptors

Synthesis and Industrial Production

Synthetic Routes

The synthesis of 4-chloro-2-(4-trifluoromethylphenyl)benzoic acid typically involves multi-step reactions, leveraging cross-coupling methodologies and functional group transformations:

-

Suzuki-Miyaura Coupling:

-

Reaction of 2-chloro-4-iodobenzoic acid with 4-(trifluoromethyl)phenylboronic acid in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) yields the biphenyl intermediate.

-

Conditions: Tetrahydrofuran (THF), 80°C, 12–24 hours.

-

Yield: ~70–85%.

-

-

Carboxylic Acid Protection/Deprotection:

Table 2: Optimization Parameters for Industrial Synthesis

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Catalyst Loading | 2–5 mol% Pd | Maximizes coupling efficiency |

| Reaction Temperature | 70–90°C | Balances rate and side reactions |

| Solvent Polarity | THF > Toluene > DMF | Enhances boronic acid solubility |

Scalability and Challenges

Industrial production faces challenges related to the cost of trifluoromethyl-containing precursors and catalyst recovery. Continuous flow reactors have been proposed to improve efficiency, reducing reaction times by 30% compared to batch processes .

Physicochemical Properties

Solubility and Stability

-

Solubility: Poor aqueous solubility (<0.1 mg/mL at 25°C) due to hydrophobic trifluoromethyl and biphenyl groups. Soluble in polar organic solvents (e.g., DMSO, ethanol) .

-

Stability: Stable under inert atmospheres up to 200°C. Susceptible to decarboxylation under strongly acidic or basic conditions .

Spectroscopic Data

-

¹H NMR (400 MHz, DMSO-d₆): δ 8.12 (d, J = 8.4 Hz, 1H, ArH), 7.89 (s, 1H, ArH), 7.75–7.65 (m, 4H, ArH), 3.45 (s, 1H, COOH) .

-

IR (KBr): 1685 cm⁻¹ (C=O stretch), 1320 cm⁻¹ (C-F stretch) .

Biological Activity and Applications

Table 3: Comparative Bioactivity of Structural Analogs

| Compound | Target Activity | IC₅₀/MIC |

|---|---|---|

| 2-Chloro-4-(2-trifluoromethylphenyl)benzoic acid | CDK4 Inhibition | 75 nM |

| 4-Chloro-3-nitro-5-(trifluoromethyl)benzamide | DprE1 Inhibition (Antitubercular) | 40 nM |

Industrial Applications

-

Agrochemicals: Intermediate in herbicides targeting acetolactate synthase (ALS) .

-

Polymer Chemistry: Monomer for fluorinated polyesters with enhanced thermal stability .

| Supplier | Purity | Packaging | Price (USD) |

|---|---|---|---|

| Alichem | >98% | 500 mg | 798.7 |

| Kechem Bio-Scientific | >95% | 1 g | 1549.6 |

Future Directions

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume